1-Fluoronaphthalene-2-sulfonyl chloride
Description
1-Fluoronaphthalene-2-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a sulfonyl chloride (–SO₂Cl) group at the 2-position and a fluorine substituent at the 1-position of the naphthalene ring. This compound is primarily utilized in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and as an intermediate in pharmaceutical or sensor development.
Properties
IUPAC Name |
1-fluoronaphthalene-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFO2S/c11-15(13,14)9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEXMRIWJCASOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoronaphthalene-2-sulfonyl chloride can be synthesized through a multi-step process involving the introduction of the fluorine atom and the sulfonyl chloride group onto the naphthalene ring. One common method involves the diazotization of 1-amino-naphthalene followed by a substitution reaction with fluoroboric acid to introduce the fluorine atom. The resulting intermediate is then treated with sulfonyl chloride to obtain the final product .
Industrial Production Methods: Industrial production of 1-fluoronaphthalene-2-sulfonyl chloride typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Coupled Products: Formed through Suzuki-Miyaura coupling reactions with boronic acids or esters.
Scientific Research Applications
Applications in Organic Synthesis
- Fluorosulfonylation Reactions : The compound serves as a key reagent in fluorosulfonylation processes, which involve the introduction of sulfonyl fluoride groups into organic molecules. This reaction is particularly useful in synthesizing sulfonamide derivatives that have potential therapeutic applications .
- Synthesis of Sulfonamides : 1-Fluoronaphthalene-2-sulfonyl chloride is utilized to prepare sulfonamide compounds through nucleophilic substitution reactions with primary amines. This method has been shown to yield high-purity products that can be further explored for biological activity .
- Intermediate in Drug Development : The compound acts as an intermediate in the synthesis of various pharmaceuticals. For instance, it has been involved in the development of inhibitors for serotonin and norepinephrine uptake, showcasing its relevance in antidepressant drug formulations .
Case Study 1: Anticancer Sulfonamides
A study focused on developing anticancer therapeutics by synthesizing N-substituted sulfonamides using 1-fluoronaphthalene-2-sulfonyl chloride. The synthesized compounds were evaluated for their binding affinities against specific cancer targets, demonstrating promising results that warrant further investigation through in vitro and in vivo studies .
Case Study 2: Fluorosulfonylation Methodology
Research highlighted the use of 1-fluoronaphthalene-2-sulfonyl chloride as a precursor for generating reactive fluorosulfonylating agents. These agents were employed to functionalize various nucleophiles, illustrating the compound's utility in expanding the toolbox for synthetic chemists .
Applications in Materials Science
- Polymer Chemistry : The compound has been investigated as a monomer for radical polymerization processes. Its incorporation into polymer matrices can enhance material properties, making it suitable for advanced applications in coatings and adhesives .
- Organic Solar Cells : As a solvent additive, 1-fluoronaphthalene-2-sulfonyl chloride has been explored in the context of organic solar cell research. Its unique properties contribute to optimizing the performance of photovoltaic materials .
Data Tables
Mechanism of Action
The mechanism of action of 1-fluoronaphthalene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The fluorine atom enhances the compound’s stability and reactivity by influencing the electronic properties of the naphthalene ring .
Comparison with Similar Compounds
Positional Isomers: 1-Naphthalenesulfonyl Chloride vs. 2-Naphthalenesulfonyl Chloride
1-Naphthalenesulfonyl Chloride (CAS 85-46-1) :
- Molecular weight: 226.68 g/mol (identical to 1-isomer). Properties: Higher solubility in polar solvents due to reduced steric crowding, making it preferable in aqueous-phase reactions .
| Property | 1-Fluoro-2-sulfonyl Chloride | 1-Naphthalenesulfonyl Chloride | 2-Naphthalenesulfonyl Chloride |
|---|---|---|---|
| Molecular Formula | C₁₀H₆ClFO₂S | C₁₀H₇ClO₂S | C₁₀H₇ClO₂S |
| CAS Number | Not explicitly listed in evidence | 85-46-1 | 93-11-8 |
| Substituent Effects | Electron-withdrawing (F) | No electron-withdrawing groups | No electron-withdrawing groups |
| Reactivity in Nucleophilic Substitution | Enhanced due to F | Moderate | Moderate |
Functional Group Variations: Halogenated and Substituted Derivatives
5-Bromonaphthalene-1-sulfonyl Chloride (CAS 50638-04-5) :
6-Methoxynaphthalene-2-sulfonyl Chloride :
| Property | 1-Fluoro-2-sulfonyl Chloride | 5-Bromo-1-sulfonyl Chloride | 6-Methoxy-2-sulfonyl Chloride |
|---|---|---|---|
| Molecular Weight | ~243.63 (estimated) | 305.63 | 256.71 |
| Key Substituent | Fluorine (electron-withdrawing) | Bromine (steric/electronic) | Methoxy (electron-donating) |
| Preferred Reactions | Electrophilic substitutions | Suzuki couplings | Nucleophilic aromatic substitutions |
Specialty Derivatives with Functional Modifications
5-Azidonaphthalene-1-sulfonyl Chloride (CAS 73936-73-9) :
- 5-[Ethyl-(2,2,2-trifluoro-acetyl)-amino]-naphthalene-1-sulfonyl Chloride (CAS 886496-53-3): Trifluoroacetyl and ethylamino groups enhance hydrophobicity and fluorophilic interactions. Molecular weight: 365.75 g/mol. Applications: Fluorescent probes or enzyme inhibitors .
Biological Activity
1-Fluoronaphthalene-2-sulfonyl chloride is a compound that has garnered attention in the field of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
1-Fluoronaphthalene-2-sulfonyl chloride features a naphthalene ring substituted with a fluorine atom and a sulfonyl chloride group. Its molecular formula is C₁₁H₈ClF₁O₂S, and it is classified as a sulfonyl chloride, which is known for its reactivity in various chemical transformations.
Synthesis
The synthesis of 1-fluoronaphthalene-2-sulfonyl chloride typically involves the chlorosulfonation of 1-fluoronaphthalene, followed by purification processes to obtain the desired sulfonyl chloride. The reaction can be summarized as follows:
This method allows for the introduction of the sulfonyl chloride functional group, which is crucial for its biological activity.
1-Fluoronaphthalene-2-sulfonyl chloride exhibits biological activity primarily through its ability to act as an electrophile, participating in nucleophilic substitution reactions. This property enables it to form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids.
Case Studies
- Antimicrobial Activity : Research has demonstrated that compounds containing sulfonyl chloride groups can exhibit antimicrobial properties. In a study involving various sulfonamide derivatives, it was found that certain modifications to the sulfonyl group significantly enhanced antibacterial activity against Gram-positive bacteria .
- Enzyme Inhibition : Another study highlighted the potential of 1-fluoronaphthalene-2-sulfonyl chloride as an inhibitor of specific enzymes involved in metabolic pathways. The compound was tested against several enzymes, showing promising results in inhibiting their activity, which could be beneficial in drug design targeting metabolic disorders .
- Cytotoxic Effects : In vitro assays have shown that 1-fluoronaphthalene-2-sulfonyl chloride can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways, leading to apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of 1-fluoronaphthalene-2-sulfonyl chloride can be influenced by various structural modifications. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the naphthalene ring enhances electrophilicity, increasing reactivity towards nucleophiles.
- Chain Length : Variations in the length of substituents on the sulfonamide group can alter binding affinity and selectivity towards target biomolecules.
Data Tables
Q & A
Q. What genomic toxicity assays are suitable for evaluating its safety profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
